1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
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Overview
Description
1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1’,2’-Dihydrospiro[oxolane-3,3’-pyrrolo[3,2-b]pyridine]
- 6’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[3,2-b]pyridine]-2’-one
Uniqueness
1’,2’-Dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one is a complex organic compound notable for its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N2O2, and it features a distinctive spirocyclic configuration that contributes to its biological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurodegenerative processes.
The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to changes in cellular signaling pathways. Further research is needed to elucidate these mechanisms in detail.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., A2780) with IC50 values in the micromolar range. The compound induced apoptosis and affected cell cycle progression.
Cell Line IC50 (µM) Mechanism of Action A2780 25 Induction of apoptosis A2780cisR 30 Cell cycle arrest -
Antimicrobial Activity :
- In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL -
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)8-2-1-5-12-9(8)13-10/h1-2,5H,3-4,6-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUWTAEAZJNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.